Home > Products > Screening Compounds P129666 > 2-(3-Methylquinoxalin-2-yl)ethanamine
2-(3-Methylquinoxalin-2-yl)ethanamine -

2-(3-Methylquinoxalin-2-yl)ethanamine

Catalog Number: EVT-13141861
CAS Number:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-Methylquinoxalin-2-yl)ethanamine is a chemical compound characterized by a quinoxaline moiety, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly due to its structural features that may influence various pharmacological effects.

Source and Classification

The compound falls under the category of amines, specifically secondary amines, due to the presence of an amino group attached to an ethyl chain. The quinoxaline structure contributes to its classification as a heterocyclic aromatic compound. Quinoxaline derivatives are often explored for their roles in pharmaceuticals, particularly as potential agents against various diseases, including cancer and neurological disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(3-Methylquinoxalin-2-yl)ethanamine can be achieved through several methods, with one notable approach involving the reaction of 3-methylquinoxalin-2(1H)-one with 2-chloro-N-(p-tolyl)acetamide in the presence of potassium bicarbonate and a phase-transfer catalyst like benzyltributylammonium chloride. The reaction is typically conducted in dimethylformamide under reflux conditions, leading to the formation of the desired product after precipitation from water and recrystallization from ethanol .

Another method involves using various amines and quinoxaline derivatives, employing techniques such as nucleophilic substitution reactions under microwave conditions to enhance yield and efficiency .

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-(3-Methylquinoxalin-2-yl)ethanamine is C11H12N2C_{11}H_{12}N_2. The structure features a quinoxaline ring system with a methyl group at the 3-position and an ethylamine side chain. The compound's molecular geometry is influenced by the arrangement of its nitrogen atoms and the presence of hydrogen bonds that stabilize its conformation.

Crystallographic studies reveal that the compound exhibits non-planarity due to steric interactions between substituents, which can affect its reactivity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

2-(3-Methylquinoxalin-2-yl)ethanamine can participate in various chemical reactions typical for amines, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Acylation reactions: The amine can be acylated to form amides, which may lead to compounds with enhanced biological activity.
  • Hydrogenation: The quinoxaline ring can undergo hydrogenation under specific conditions, potentially altering its pharmacological properties.

Such reactions are crucial for the development of derivatives that may exhibit improved efficacy or selectivity in biological applications .

Mechanism of Action

Process and Data

The mechanism of action for 2-(3-Methylquinoxalin-2-yl)ethanamine largely depends on its interaction with biological targets. Compounds containing quinoxaline structures have been shown to interact with various receptors, including serotonin receptors, which play significant roles in mood regulation and neuropharmacology.

Studies suggest that quinoxaline derivatives can modulate receptor activity through competitive inhibition or allosteric modulation, potentially leading to therapeutic effects in conditions such as anxiety or depression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(3-Methylquinoxalin-2-yl)ethanamine include:

  • Appearance: Typically appears as light-yellow crystals.
  • Solubility: Soluble in organic solvents like dimethylformamide and ethanol but less soluble in water.

Chemical properties include:

  • Melting Point: Specific data may vary based on purity but generally falls within a range typical for similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize these properties further .

Applications

Scientific Uses

2-(3-Methylquinoxalin-2-yl)ethanamine has potential applications in several scientific fields:

  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting serotonin receptors.
  • Pharmacology: Used in studies exploring the structure-activity relationship of quinoxaline derivatives.
  • Chemical Biology: May serve as a probe for biological studies due to its ability to interact with various biomolecules.

Research continues into optimizing this compound's structure to enhance its efficacy and reduce side effects, paving the way for future drug development initiatives .

Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Role of Quinoxaline Scaffolds in Targeted Anticancer Drug Design

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic accessibility. Structurally characterized by a benzene ring fused to a pyrazine ring (benzopyrazine), this heterocyclic system facilitates diverse molecular interactions critical for targeting oncogenic pathways [1]. The planar aromatic structure enables π-stacking interactions with kinase ATP-binding sites, while nitrogen atoms serve as hydrogen-bond acceptors, enhancing binding affinity to key residues like cysteine or glutamate [1] [5]. Quinoxaline’s bioisosteric relationship with quinoline, naphthalene, and benzothiophene further expands its utility in rational drug design, allowing optimization of pharmacokinetic properties while retaining target engagement [1].

  • Table 1: Quinoxaline-Based Kinase Inhibitors in Oncology
    Compound NameTarget(s)Clinical/Biological Significance
    SorafenibVEGFR-2, Raf, PDGFRFDA-approved for hepatocellular carcinoma (HCC) [3]
    ErdafitinibFGFR-1–4FDA-approved FGFR inhibitor containing quinoxaline [10]
    Compound 27a (Quinoxaline)VEGFR-2IC₅₀ = 3.2 nM; comparable to sorafenib [3]
    SA-4 (Quinoxaline)VEGFR-2/FGFR-4Dual inhibitor for overcoming resistance in HCC [10]

Structural Significance of 3-Methylquinoxaline Derivatives in Tyrosine Kinase Inhibition

The introduction of a methyl group at the 3-position of quinoxaline significantly enhances tyrosine kinase inhibitory activity. This substituent induces electron density redistribution, optimizing interactions within the hydrophobic hinge region of kinases [1] [4]. In VEGFR-2 inhibition, 3-methylquinoxaline derivatives mimic the adenine-binding motif of ATP, forming critical hydrogen bonds with Cys919 in the hinge region (PDB: 4ASD) [3] [5]. Molecular hybridization strategies exploit this scaffold by linking it to secondary pharmacophores:

  • Ethanamine linkers (e.g., in 2-(3-Methylquinoxalin-2-yl)ethanamine) enhance solubility and provide a vector for attaching hydrophobic moieties that occupy allosteric pockets [6] [10].
  • Acetamide spacers enable access to the DFG-motif region, where hydrogen bonding with Glu885 and Asp1046 residues disrupts kinase activation [3] [4].Structure-activity relationship (SAR) studies confirm that 3-methyl substitution boosts potency >10-fold compared to unsubstituted analogs by stabilizing the bioactive conformation through steric and electronic effects [4] [5].

Historical Development of Quinoxaline-Based VEGFR-2 and FGFR-4 Inhibitors

Quinoxaline derivatives have evolved as pivotal scaffolds in angiogenesis inhibition. Early inhibitors like sorafenib (containing a pyridine core) demonstrated clinical efficacy in HCC but faced limitations in resistance and selectivity [3] [10]. This spurred the development of quinoxaline bioisosteres:

  • First-Generation Inhibitors: Compounds with bis-aryl urea motifs (e.g., compound 3 from [5]) showed moderate VEGFR-2 inhibition (IC₅₀ ~10 μM) but poor bioavailability [5].
  • Second-Generation Hybrids: Integration of 3-methylquinoxaline-2-one cores with aryl acetamide spacers (e.g., 11g and 12k in [4]) achieved nanomolar IC₅₀ values against VEGFR-2 (2.9–5.4 nM) and suppressed HepG2 proliferation at low micromolar concentrations [4] [8].
  • Dual VEGFR-2/FGFR-4 Inhibitors: To overcome resistance, compounds like SA-4 incorporate thiadiazole-thiazole motifs linked to 3-methylquinoxaline via ethanamine bridges, enabling simultaneous blockade of VEGF and FGF19 signalling pathways in HCC [10].
  • Table 2: Key Advances in Quinoxaline-Based Kinase Inhibitor Design
    Design StrategyStructural InnovationBiological Outcome
    VEGFR-2 Selectivity3-Methylquinoxaline + N-phenylacetamide linker [4]IC₅₀ = 4.2–6.1 nM; HepG2 IC₅₀ = 4.5–7.7 μM [3]
    Ethanamine Functionalization2-(3-Methylquinoxalin-2-yl)ethanamine derivatives [6]Enhanced solubility and allosteric pocket occupancy
    Dual InhibitionQuinoxaline-thiadiazole hybrids (e.g., SA-4) [10]Synergistic suppression of VEGFR-2/FGFR-4 in resistant HCC

The structural evolution of 3-methylquinoxaline derivatives underscores their centrality in modern kinase drug discovery, particularly for intractable cancers like hepatocellular carcinoma.

Properties

Product Name

2-(3-Methylquinoxalin-2-yl)ethanamine

IUPAC Name

2-(3-methylquinoxalin-2-yl)ethanamine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6-7,12H2,1H3

InChI Key

HRHSXXFJOYNILC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.